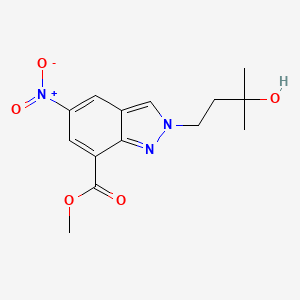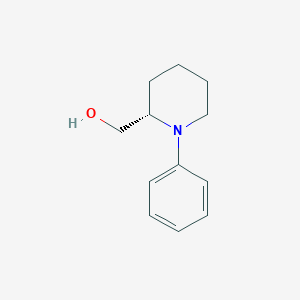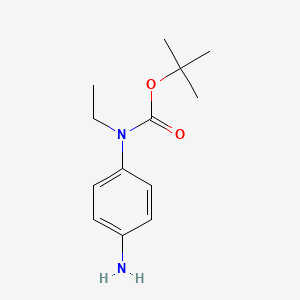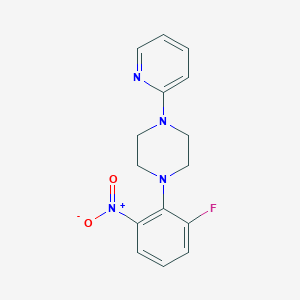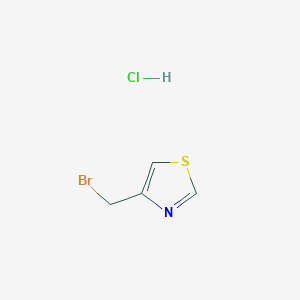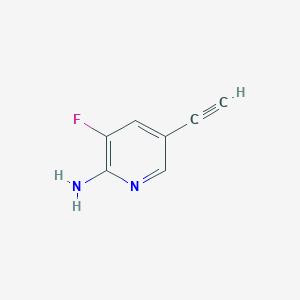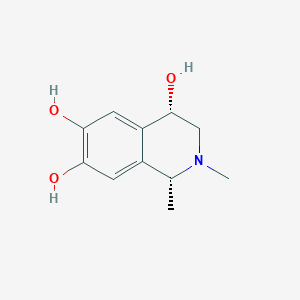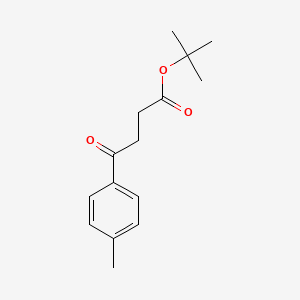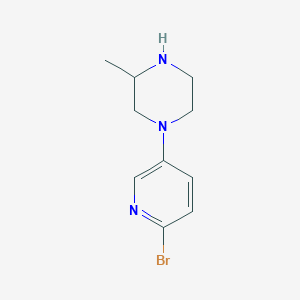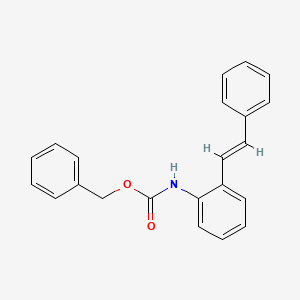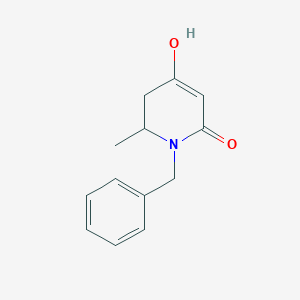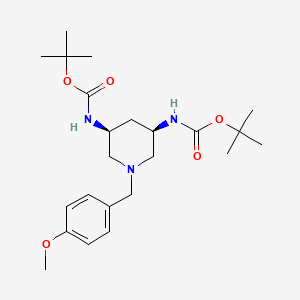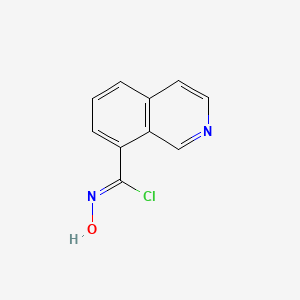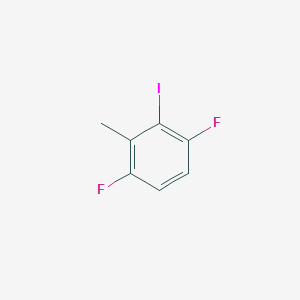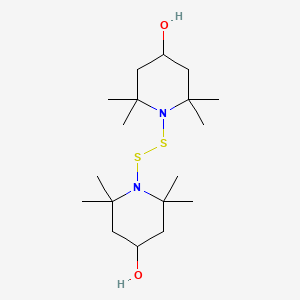
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of two 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl groups connected by a disulfide bond. This compound is often used in various scientific research fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to the corresponding thiol compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of esters or ethers depending on the electrophile used.
科学的研究の応用
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Employed in studies related to oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects in reducing oxidative damage.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism by which Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide exerts its effects is primarily through its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the disulfide bond, which can undergo redox cycling.
類似化合物との比較
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.
Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide: Another compound with a similar structure but with a trisulfide bond, used in dynamic covalent chemistry.
Uniqueness
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is unique due to its specific disulfide bond, which provides distinct redox properties. This makes it particularly effective in applications requiring robust antioxidant activity and stability under various conditions.
特性
分子式 |
C18H36N2O2S2 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
1-[(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfanyl]-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C18H36N2O2S2/c1-15(2)9-13(21)10-16(3,4)19(15)23-24-20-17(5,6)11-14(22)12-18(20,7)8/h13-14,21-22H,9-12H2,1-8H3 |
InChIキー |
CPSYKPDAYFNVNQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1SSN2C(CC(CC2(C)C)O)(C)C)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


